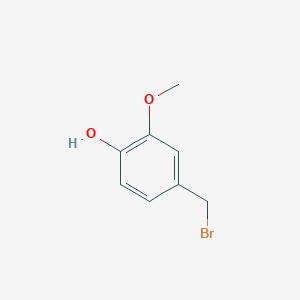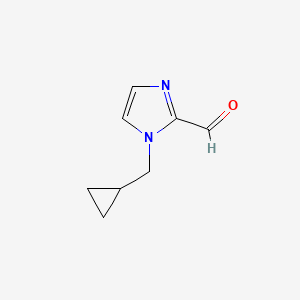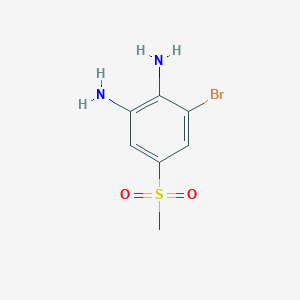
4-(Bromomethyl)-2-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bromomethyl)-2-methoxyphenol: is an organic compound with the molecular formula C8H9BrO2 It is a derivative of phenol, where the phenolic hydroxyl group is substituted with a bromomethyl group at the para position and a methoxy group at the ortho position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)-2-methoxyphenol typically involves the bromination of 2-methoxyphenol (guaiacol) at the para position. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under mild conditions . The reaction proceeds via a free radical mechanism, resulting in the selective bromination at the benzylic position.
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process typically requires careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 4-(Bromomethyl)-2-methoxyphenol can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles. For example, reaction with sodium azide can yield the corresponding azide derivative.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids depending on the oxidizing agent used.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of 2-methoxybenzyl alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium cyanide, or thiourea in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Azide Derivative: 4-(Azidomethyl)-2-methoxyphenol
Aldehyde: 4-Formyl-2-methoxyphenol
Alcohol: 2-Methoxybenzyl alcohol
Scientific Research Applications
Chemistry: 4-(Bromomethyl)-2-methoxyphenol is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block for the synthesis of various pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. Derivatives of this compound have been investigated for their antimicrobial and anticancer properties .
Industry: The compound is used in the production of specialty chemicals and materials. It can be employed in the synthesis of polymers and resins with specific properties .
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-2-methoxyphenol largely depends on its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, making it a suitable candidate for various substitution reactions. The methoxy group can influence the electron density on the aromatic ring, affecting the compound’s reactivity and interaction with other molecules .
Comparison with Similar Compounds
4-(Chloromethyl)-2-methoxyphenol: Similar in structure but with a chlorine atom instead of bromine.
4-(Hydroxymethyl)-2-methoxyphenol: Contains a hydroxymethyl group instead of bromomethyl.
4-(Methyl)-2-methoxyphenol: Lacks the halogen atom, having a methyl group instead.
Uniqueness: 4-(Bromomethyl)-2-methoxyphenol is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro and hydroxy analogs. The bromine atom is a better leaving group, making the compound more reactive in nucleophilic substitution reactions .
Properties
IUPAC Name |
4-(bromomethyl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2/c1-11-8-4-6(5-9)2-3-7(8)10/h2-4,10H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBIDXIAVOOAGOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CBr)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-one](/img/structure/B12831606.png)


![3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-ol](/img/structure/B12831619.png)




![Tetraethyl (4,4',6,6'-tetramethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(phosphonate)](/img/structure/B12831664.png)





